![molecular formula C22H18N4O2S B2862738 N-(1-甲基-6-氧代-4-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-1-萘酰胺 CAS No. 1203020-57-8](/img/structure/B2862738.png)

N-(1-甲基-6-氧代-4-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

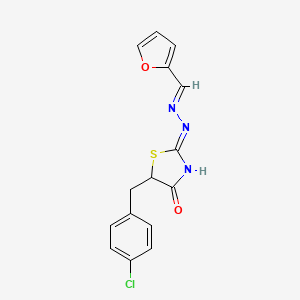

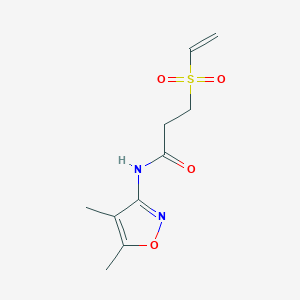

The compound “N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide” is a complex organic molecule. It is related to the class of compounds known as thiopropamines . Thiopropamines are analogues of amphetamine where the phenyl ring has been replaced by thiophene . They have similar stimulant effects to amphetamine but are generally less potent .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Chemical Reactions Analysis

Thiopropamines, like the compound , are likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .科学研究应用

Antimicrobial Potential

Compounds with structures similar to the one mentioned have been shown to possess significant antimicrobial properties. The presence of the imidazole ring, which is structurally related to the pyrazolo[3,4-b]pyridine moiety in the compound, is known to confer antibacterial and antifungal activities . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens.

Antitumor Activity

The pyrazolo[3,4-b]pyridine core is a common feature in many pharmacologically active molecules with antitumor properties. There is potential for this compound to act as an inhibitor of cancer cell growth and proliferation, possibly through interference with cell cycle progression and DNA synthesis .

Anti-inflammatory Uses

Imidazole derivatives, which share a similar heterocyclic framework with our compound, have been reported to exhibit anti-inflammatory effects. This could be due to the inhibition of inflammatory mediators and could be beneficial in the treatment of chronic inflammatory diseases .

Antidiabetic Applications

The structural complexity of the compound suggests that it may interact with biological targets involved in the regulation of glucose metabolism. This interaction could potentially be harnessed to develop new antidiabetic medications .

Neuroprotective Effects

Given the compound’s heterocyclic nature, there is a possibility that it may exhibit neuroprotective properties. This could involve the modulation of neurotransmitter systems or the protection of neural cells from oxidative stress .

Antiviral Capabilities

Indole derivatives, which are structurally related to our compound, have shown promise as antiviral agents. The compound could be investigated for its potential to inhibit viral replication or to interfere with virus-cell binding .

属性

IUPAC Name |

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISCLRZYWQTNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)

![2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2862667.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)

![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)